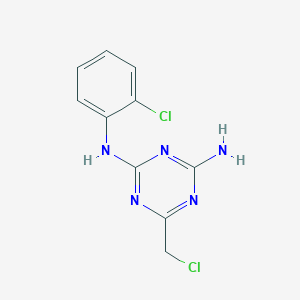

6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino group of 2-chloroaniline. The intermediate product is then treated with formaldehyde and hydrochloric acid to introduce the chloromethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: The triazine ring can participate in condensation reactions with other compounds, forming larger and more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular structure of 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine features a triazine ring with two amine groups at positions 2 and 4, a chloromethyl group at position 6, and a chlorophenyl group attached to the nitrogen at position 1. The synthesis typically involves the reaction of cyanuric chloride with 2-chloroaniline in the presence of a base, allowing for the introduction of functional groups that enhance its reactivity and utility in various applications.

Agrochemicals

One of the primary applications of this compound is as an herbicide. Triazine derivatives are widely used in agriculture due to their effectiveness in controlling broadleaf weeds and grasses. The compound's ability to inhibit photosynthesis in plants makes it a valuable tool for weed management.

Pharmaceutical Development

Research indicates that compounds similar to this triazine have shown potential in therapeutic applications, particularly in cancer treatment. These compounds may inhibit specific enzyme activities related to cancer progression by modulating biological targets such as receptors and enzymes. Further studies are required to elucidate the full therapeutic potential of this compound.

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex triazine derivatives. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of new compounds with potentially useful properties .

Case Study 1: Herbicidal Activity

A study demonstrated that triazine derivatives exhibit significant herbicidal activity against several weed species. The application of this compound resulted in effective control of target weeds with minimal impact on crop yield. This study highlights the compound's efficacy as an environmentally friendly herbicide compared to traditional options.

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of triazine derivatives. The study found that certain derivatives exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival .

Mecanismo De Acción

The mechanism of action of 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-4,6-diamino-1,3,5-triazine: Similar structure but lacks the chloromethyl and chlorophenyl groups.

6-(methyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a chloromethyl group.

N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the chloromethyl group.

Uniqueness

The presence of both chloromethyl and chlorophenyl groups in 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. These features make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

6-(Chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloromethyl group and a chlorophenyl substituent that enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H9Cl2N5

- Molecular Weight : 244.12 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activities and receptor functions, which can lead to diverse biological effects. The specific mechanisms include:

- Enzyme Inhibition : The compound has been reported to inhibit several cancer-related enzymes such as DNA topoisomerase IIα and carbonic anhydrases .

- Receptor Binding : It binds to central nervous system (CNS) receptors including histamine H4 and serotonin 5-HT6 receptors, indicating potential applications in neuropharmacology .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.0 | |

| HCT-116 (Colon Cancer) | 0.98 | |

| A549 (Lung Cancer) | Varies |

These values indicate that the compound is particularly potent against breast and colon cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the triazine core significantly affect potency:

- Compounds with morpholine rings showed enhanced activity compared to those with piperidine rings.

- The presence of halogen groups (like chlorine) contributes to increased reactivity and selectivity for certain biological targets .

Case Studies

Several studies have explored the therapeutic potential of triazine derivatives similar to this compound:

- Cancer Treatment : A study focused on the synthesis of various substituted triazines showed that compounds with specific functional groups exhibited selective inhibition of cancer cell proliferation .

- Neuropharmacological Applications : Research indicated that triazine derivatives could serve as leads for developing drugs targeting CNS disorders due to their receptor binding profiles .

Propiedades

IUPAC Name |

6-(chloromethyl)-2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-4-2-1-3-6(7)12/h1-4H,5H2,(H3,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKULMQAPBSFPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.